5-Cycloheptene-1,4-dione, 2,2,5-trimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptene-1,4-dione, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylcycloheptanone with an oxidizing agent to form the desired dione . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptene-1,4-dione, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione into corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Cycloheptene-1,4-dione, 2,2,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cycloheptene-1,4-dione, 2,2,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . Additionally, it can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2,5-trimethylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(12)10(2,3)6-8(7)11/h4H,5-6H2,1-3H3 |
InChI Key |
MSDBNIIXBPLILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=O)C(CC1=O)(C)C |
Origin of Product |
United States |
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